molecular formula C23H36O6 B588445 3 CAS No. 4047-40-9

3

Cat. No.: B588445
CAS No.: 4047-40-9
M. Wt: 408.535
InChI Key: OJUZFZGYANUVTJ-JYVMGGJNSA-N
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Mechanism of Action

Target of Action

The primary target of this compound|A-Tetrahydrocortisol 21-Acetate, also known as 3beta-Tetrahydrocortisol 21-Acetate, is the cytosolic glucocorticoid receptor . This receptor mediates the effects of glucocorticoids, a class of steroid hormones that play crucial roles in a wide range of physiological processes, including immune response and regulation of inflammation .

Mode of Action

This compound|A-Tetrahydrocortisol 21-Acetate binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of this compound|A-Tetrahydrocortisol 21-Acetate to the glucocorticoid receptor influences various biochemical pathways. The short-term effects of this interaction include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These effects are part of the body’s response to stress and inflammation.

Pharmacokinetics

It is known that the pharmacokinetics of hydrocortisone, a related compound, can vary by 10 times from patient to patient

Result of Action

The molecular and cellular effects of this compound|A-Tetrahydrocortisol 21-Acetate’s action are broad and varied due to the wide range of physiological processes influenced by glucocorticoids. These effects include modulation of the immune response, regulation of inflammation, and influence on metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3 typically involves multiple steps, starting from cortisol or its derivatives. One common method includes the acetylation of tetrahydrocortisol at the 21st position. This process often involves the use of acetic anhydride and a base such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 21-acetoxy-3,11,17-trihydroxy-20-one .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3 is unique due to its acetylated form, which can influence its pharmacokinetics and biological activity. The acetylation at the 21st position can enhance its stability and modify its interaction with glucocorticoid receptors, potentially leading to different therapeutic outcomes compared to its non-acetylated counterparts .

Properties

IUPAC Name

[2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15+,16+,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZFZGYANUVTJ-JYVMGGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858450
Record name [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4047-40-9
Record name [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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